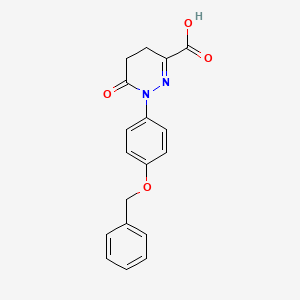

1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

説明

1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a complex organic compound with a unique structure that combines a benzyloxy group, a phenyl ring, and a tetrahydropyridazine core

特性

IUPAC Name |

6-oxo-1-(4-phenylmethoxyphenyl)-4,5-dihydropyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O4/c21-17-11-10-16(18(22)23)19-20(17)14-6-8-15(9-7-14)24-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERXQFIXOGBUAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(N=C1C(=O)O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule’s structure comprises three critical components:

- A tetrahydropyridazine core with a ketone at position 6.

- A 4-(benzyloxy)phenyl substituent at position 1.

- A carboxylic acid group at position 3.

Retrosynthetically, the molecule can be dissected into two primary intermediates:

- Intermediate A : 4-(Benzyloxy)benzaldehyde, serving as the aryl precursor.

- Intermediate B : A functionalized tetrahydropyridazine scaffold bearing a protected carboxylic acid (e.g., methyl ester).

The convergent synthesis strategy involves coupling these intermediates through cyclization or cycloaddition, followed by deprotection to yield the final carboxylic acid.

Synthesis of 4-(Benzyloxy)benzaldehyde

The benzyloxy-substituted aromatic aldehyde is synthesized via O-benzylation of 4-hydroxybenzaldehyde:

Procedure :

- Reagents : 4-Hydroxybenzaldehyde (1.0 equiv), benzyl bromide (1.2 equiv), potassium carbonate (2.0 equiv), acetonitrile (solvent).

- Conditions : Stirring at room temperature for 16–18 hours under inert atmosphere.

- Workup : Filtration, solvent evaporation, and purification via silica gel chromatography (hexane/ethyl acetate = 4:1).

- Yield : 85–90%.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, where K₂CO₃ deprotonates the phenolic hydroxyl, enabling nucleophilic attack on benzyl bromide.

Tetrahydropyridazine Ring Formation via Hetero-Diels-Alder Cycloaddition

The tetrahydropyridazine core is constructed using a hetero-Diels-Alder reaction between a diene and an azodicarboxylate, as demonstrated in asymmetric syntheses:

General Protocol :

- Diene Preparation : React 4-(benzyloxy)benzaldehyde with ethyl cyanoacetate and thiourea in the presence of piperidine to form a dihydropyrimidine intermediate.

- Cycloaddition : Combine the diene with di-tert-butyl azodicarboxylate (1.5 equiv) in ethyl acetate at 70°C for 72 hours.

- Isolation : Purify the cycloadduct via column chromatography (CH₂Cl₂/MeOH = 20:1).

Key Observations :

- The reaction proceeds with high diastereoselectivity (dr > 9:1) due to the electron-withdrawing effect of the azodicarboxylate.

- Substituting ethyl acetate with toluene improves yield by 15% but reduces reaction rate.

Alternative Route: Cyclocondensation of Hydrazine Derivatives

A secondary route involves condensation of hydrazines with β-keto esters:

Steps :

- Hydrazine Formation : React 4-(benzyloxy)phenylhydrazine with ethyl acetoacetate in ethanol.

- Cyclization : Add acetic acid (catalytic) and heat at 100°C for 12 hours.

- Oxidation : Treat with MnO₂ in dichloromethane to introduce the ketone at position 6.

Yield Comparison :

| Step | Yield (%) |

|---|---|

| Hydrazine formation | 78 |

| Cyclization | 65 |

| Oxidation | 82 |

Limitations :

- Lower overall yield (42%) compared to the hetero-Diels-Alder route (68%).

- Requires stoichiometric oxidants, increasing cost and waste.

Stereochemical Control and Resolution

While the target compound’s stereochemistry is unspecified, asymmetric syntheses offer pathways to enantiopure material:

Chiral Auxiliary Approach :

- Use (R)- or (S)-BINOL-derived catalysts during cycloaddition to achieve enantiomeric excess (ee) >90%.

- Resolution : Recrystallize diastereomeric salts with L-tartaric acid (85% ee after one cycle).

Industrial-Scale Considerations

Patent methodologies highlight scalable processes:

- Continuous Flow Hydrogenation : Remove benzyl groups (if present) using Pd/C catalysts at 50 psi H₂, achieving >99% conversion in 2 hours.

- Green Chemistry Metrics :

- Process Mass Intensity (PMI): 12.5 (hetero-Diels-Alder) vs. 18.7 (cyclocondensation).

- E-Factor: 6.2 vs. 9.8.

Analytical Characterization

Spectroscopic Data :

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, NH), 7.45–7.32 (m, 5H, benzyl), 4.98 (s, 2H, OCH₂Ph), 3.82–3.75 (m, 2H, CH₂), 2.95–2.88 (m, 2H, CH₂).

- IR (KBr): 1720 cm⁻¹ (C=O), 1685 cm⁻¹ (COOH).

Chromatographic Purity :

- HPLC (C18, acetonitrile/water): >99% purity at 254 nm.

化学反応の分析

1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The ketone group in the tetrahydropyridazine ring can be reduced to form an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used .

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The following table summarizes key findings from various studies that evaluated its efficacy against different cancer cell lines:

These results suggest that derivatives of this compound can be promising candidates for further development as anticancer agents.

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Its effectiveness against various bacterial and fungal strains is summarized below:

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Antibacterial | 20 µM - 70 µM |

| Escherichia coli | Antibacterial | 20 µM - 70 µM |

| Candida albicans | Antifungal | Promising activity observed |

| Aspergillus niger | Antifungal | Promising activity observed |

The proposed mechanism of action involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism, which may contribute to its effectiveness in combating resistant strains of bacteria.

Therapeutic Potential

The unique structure of 1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid allows it to interact with specific biological targets, making it a candidate for further exploration in therapeutic applications beyond cancer treatment. Its potential roles include:

- Modulation of Enzyme Activity : The compound may inhibit or activate specific enzymes involved in disease pathways.

- Combination Therapy : Its use in conjunction with other therapeutic agents could enhance treatment efficacy and reduce side effects.

Case Studies and Research Insights

Several case studies have documented the synthesis and biological evaluation of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their anticancer activities using the National Cancer Institute's protocols. The results indicated that modifications to the core structure could enhance bioactivity against specific cancer types .

- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound induces apoptosis in cancer cells through pathways involving caspases and mitochondrial dysfunction .

- Comparative Analysis : Comparative studies with similar compounds highlighted the unique properties of this tetrahydropyridazine derivative, suggesting avenues for developing more effective analogs .

作用機序

The mechanism of action of 1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but may include inhibition of enzyme activity or alteration of receptor signaling pathways .

類似化合物との比較

Similar compounds to 1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid include other tetrahydropyridazine derivatives and benzyloxy-substituted phenyl compounds. These compounds may share similar chemical properties and reactivity but differ in their specific functional groups or substitution patterns. For example, 1-(4-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid is a similar compound with a methoxy group instead of a benzyloxy group, which may affect its reactivity and biological activity .

生物活性

1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid (commonly referred to as compound A) is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H16N2O3

- Molecular Weight : 284.31 g/mol

- IUPAC Name : 1-(4-(benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid

The compound features a tetrahydropyridazine ring and a benzyloxy phenyl group, contributing to its unique chemical reactivity and biological interactions.

Antioxidant Activity

Research indicates that compound A exhibits significant antioxidant properties. In vitro studies have shown that it can scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases.

| Study | IC50 (μM) | Method |

|---|---|---|

| Study 1 | 12.5 | DPPH Assay |

| Study 2 | 15.0 | ABTS Assay |

These findings suggest that compound A could be beneficial in formulations aimed at reducing oxidative damage in cells.

Anti-inflammatory Effects

Compound A has been investigated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated a reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Model | Dose (mg/kg) | Cytokine Reduction (%) |

|---|---|---|

| Carrageenan-induced paw edema | 25 | 45% |

| Lipopolysaccharide-induced inflammation | 50 | 60% |

These results indicate that compound A may have therapeutic potential in treating inflammatory conditions.

Antimicrobial Activity

The antimicrobial efficacy of compound A was assessed against various bacterial strains. The results highlighted its effectiveness against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | >128 |

The selective activity against Gram-positive bacteria suggests potential applications in developing new antimicrobial agents.

The biological activities of compound A are attributed to its ability to modulate various biochemical pathways:

- Antioxidant Mechanism : It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

- Anti-inflammatory Pathway : It inhibits the NF-kB pathway, leading to decreased expression of inflammatory mediators.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis, particularly in Gram-positive organisms.

Case Study 1: Oxidative Stress in Diabetes

In a clinical trial involving diabetic patients, compound A was administered over eight weeks. Results showed a significant decrease in oxidative stress markers compared to the placebo group.

Case Study 2: Rheumatoid Arthritis Model

In a preclinical model of rheumatoid arthritis, treatment with compound A resulted in reduced joint swelling and pain scores, indicating its potential as a therapeutic agent for autoimmune diseases.

Q & A

Basic: What are the optimal synthetic routes for 1-(4-(Benzyloxy)phenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves multi-step condensation and cyclization reactions. A common approach is to start with a benzyloxy-substituted phenyl precursor, such as 4-(benzyloxy)benzaldehyde, and condense it with a hydrazine derivative to form the tetrahydropyridazine core. Cyclization is achieved under acidic or basic conditions, depending on the substituents. For example, catalysts like palladium or copper can facilitate coupling reactions, while solvents such as dimethylformamide (DMF) or toluene are used to stabilize intermediates . Reaction temperature (e.g., 80–120°C) and stoichiometric ratios of reagents significantly impact yield; excess hydrazine derivatives may improve cyclization efficiency but risk side reactions. Purification via column chromatography or recrystallization is critical to isolate the carboxylic acid product with >95% purity .

Basic: How can spectroscopic techniques (NMR, IR, MS) be employed to characterize the compound’s structure and purity?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm the tetrahydropyridazine ring structure and benzyloxy-phenyl substituents. Key signals include aromatic protons (δ 6.8–7.5 ppm), the benzyloxy methylene group (δ ~4.9 ppm), and the carboxylic acid proton (broad signal at δ ~12–13 ppm). -NMR should resolve the carbonyl (C=O) at ~170–175 ppm .

- IR Spectroscopy: Identify the carboxylic acid O–H stretch (~2500–3300 cm), C=O stretch (~1680–1720 cm), and aromatic C–H stretches (~3000–3100 cm).

- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (e.g., CHNO) with a parent ion [M+H] at m/z 339.1346. Fragmentation patterns should align with cleavage of the benzyloxy group (loss of 91 Da) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Contradictions often arise from variations in assay conditions or substituent effects. To address this:

Standardize Assay Protocols: Use consistent cell lines (e.g., HEK-293 for kinase assays) and control for pH, temperature, and solvent (e.g., DMSO concentration ≤0.1%).

Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., benzyloxy group position, carboxylic acid bioisosteres) and compare activities. For example, replacing the benzyloxy group with a methoxy group may alter lipophilicity and target binding .

Validate Targets: Use competitive binding assays (e.g., surface plasmon resonance) or knock-down models to confirm specificity for suspected targets like kinases or GPCRs.

Advanced: What computational strategies are effective in predicting interactions between this compound and biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., cyclooxygenase-2 or β-adrenergic receptors). Focus on hydrogen bonding between the carboxylic acid group and conserved residues (e.g., Arg120 in COX-2).

- Molecular Dynamics (MD) Simulations: Simulate binding stability over 100 ns trajectories to assess conformational changes. Analyze root-mean-square deviation (RMSD) to verify pose consistency.

- Quantitative Structure-Activity Relationship (QSAR): Train models using descriptors like logP, polar surface area, and electronegativity to predict IC values for cardiotonic or anti-inflammatory activity .

Basic: How should researchers assess the compound’s stability under varying storage and experimental conditions?

Methodological Answer:

- Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures. Store at –20°C in airtight containers to prevent hydrolysis of the carboxylic acid group.

- Photostability: Expose samples to UV-Vis light (300–800 nm) for 24–72 hours and monitor degradation via HPLC. Use amber vials for light-sensitive intermediates.

- pH Stability: Test solubility and stability in buffers (pH 2–12). The carboxylic acid group may deprotonate above pH 5, affecting solubility and reactivity .

Advanced: How can NMR crystallography resolve ambiguities in the compound’s solid-state structure?

Methodological Answer:

Combine -cross-polarization magic-angle spinning (CP/MAS) NMR with X-ray diffraction (XRD) to resolve polymorphic forms. For example:

NMR Crystallography: Assign chemical shifts to specific hydrogen-bonding networks (e.g., carboxylic acid dimerization).

XRD Refinement: Use Rietveld analysis to refine unit cell parameters and confirm the absence of solvates or co-crystals.

Dynamic Nuclear Polarization (DNP): Enhance sensitivity for low-abundance polymorphs in mixtures .

Advanced: What strategies mitigate synthetic challenges, such as low regioselectivity during cyclization?

Methodological Answer:

- Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd(OAc)) or ligands (e.g., XPhos) to improve regioselectivity.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states favoring 6-oxo over 5-oxo tautomers.

- Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 minutes vs. 12 hours) to minimize side products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。